

The Rising Potential of 5-Bromooxazole Derivatives in Therapeutic Applications: A Technical Overview

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Compound of Interest

Compound Name: 5-Bromooxazole

Cat. No.: B1343016

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In the dynamic landscape of drug discovery and development, the heterocyclic compound **5-bromooxazole** is emerging as a versatile scaffold with significant potential for a wide range of therapeutic applications. This technical guide provides an in-depth analysis of the biological activities of **5-bromooxazole** derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The oxazole core is a prevalent feature in many biologically active molecules, and the strategic placement of a bromine atom at the 5-position provides a reactive handle for diverse chemical modifications.^[1] This allows for the synthesis of extensive compound libraries, which can be screened for various therapeutic activities.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of **5-bromooxazole** derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of

key signaling pathways crucial for tumor growth and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and PIM-1 kinase pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative bromo-oxazole and related derivatives against various cancer cell lines.

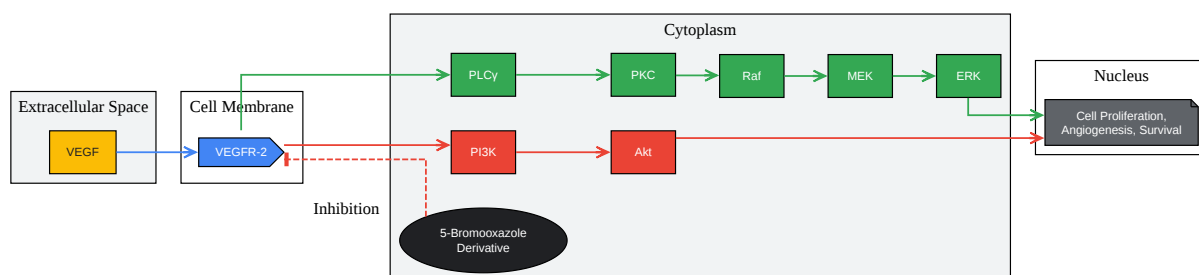
Compound ID	Cancer Cell Line	Assay Type	IC50 / GI50 (µM)	Reference
Compound 1	A549 (Lung)	MTT Assay	8.23	[2]
BT549 (Breast)	MTT Assay	1.02	[2]	
HCT-116 (Colon)	MTT Assay	5.60	[2]	
MCF-7 (Breast)	MTT Assay	5.59	[2]	
SK-HEP-1 (Liver)	MTT Assay	6.10	[2]	
SNU638 (Gastric)	MTT Assay	4.10	[2]	
Compound 2	MDA-MB-435 (Melanoma)	Not Specified	0.337	[3]
Compound 3	MDA-MB-435 (Melanoma)	Not Specified	0.014	[3]
Compound 4g	A549 (Lung)	MTT Assay	Not specified	[4]
Bel7402 (Liver)	MTT Assay	Not specified	[4]	
HepG2 (Liver)	MTT Assay	Not specified	[4]	
HeLa (Cervical)	MTT Assay	Not specified	[4]	
HCT116 (Colon)	MTT Assay	Not specified	[4]	

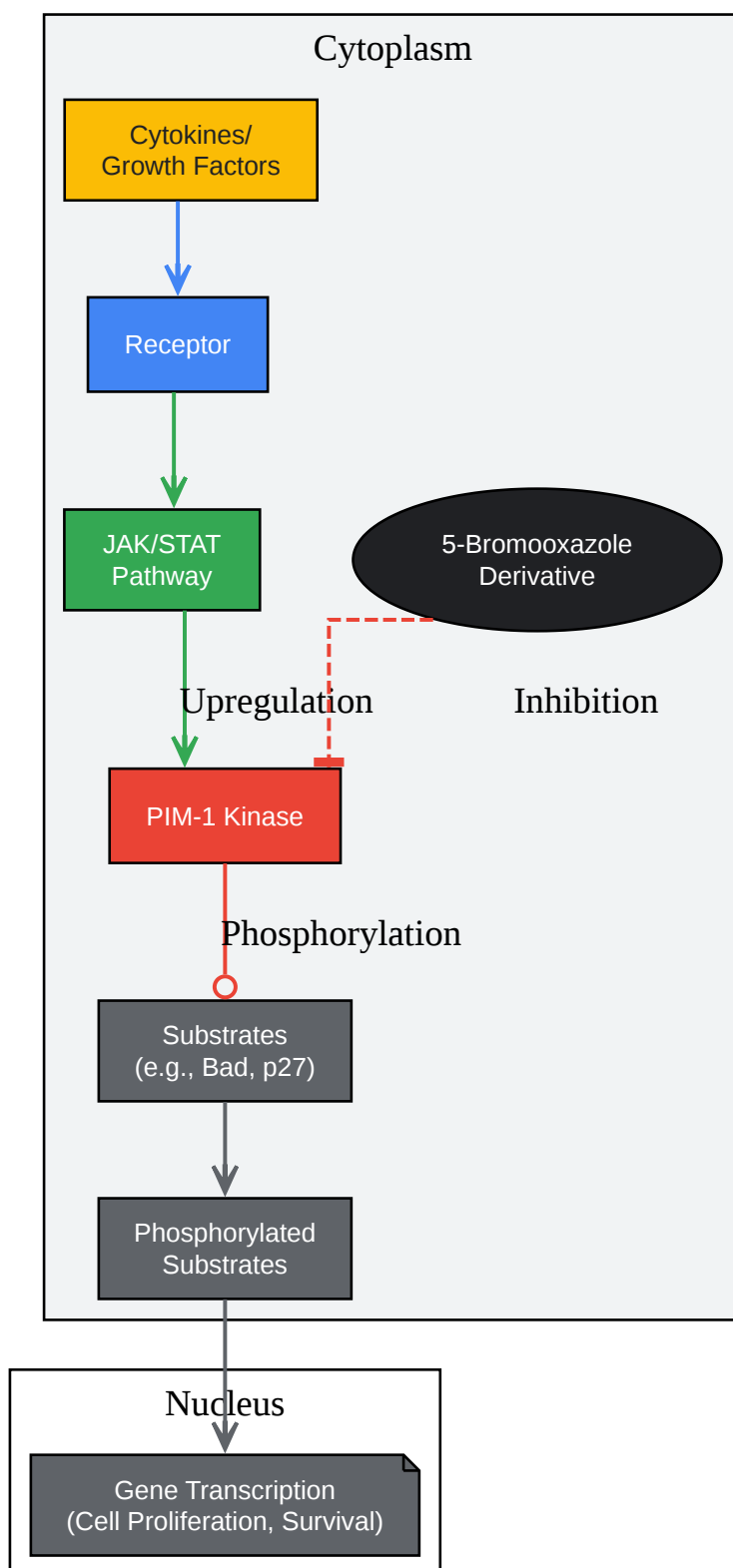
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

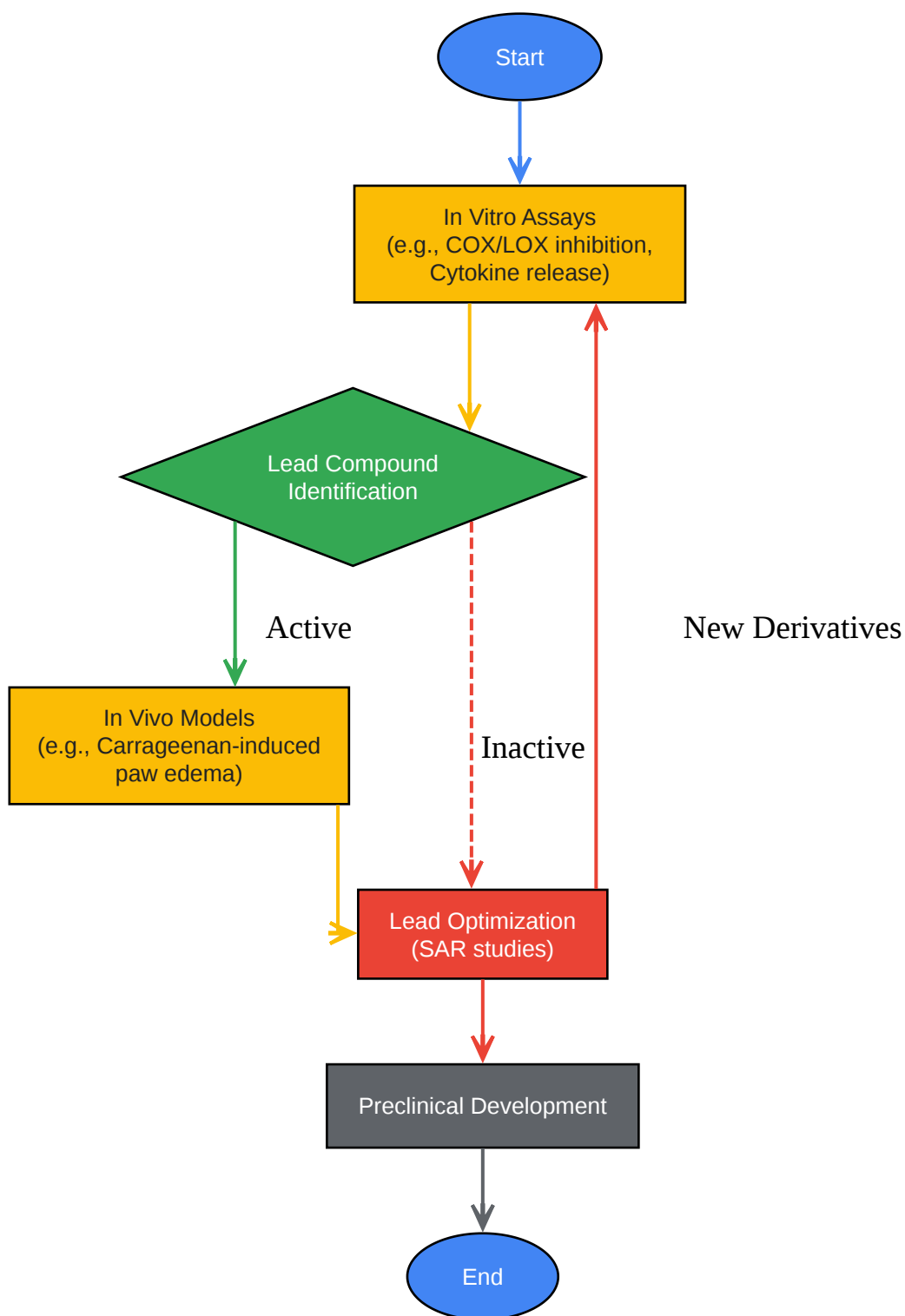
Signaling Pathways in Cancer

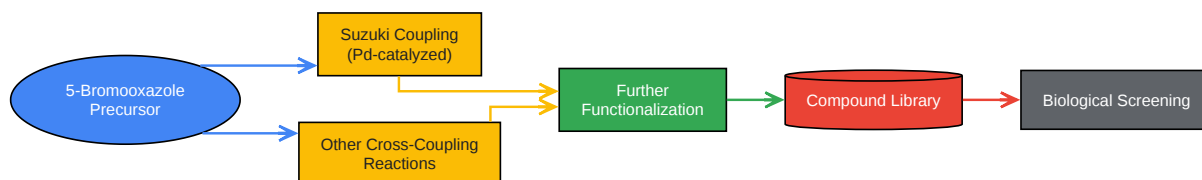
VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy. **5-Bromooxazole** derivatives can be designed to target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling.









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